N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide

purity certification quality control analytical characterization

N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (CAS 896296-83-6, molecular formula C16H17NO3S, molecular weight 303.38 g/mol) is a synthetic small-molecule benzamide derivative bearing a 3-methylsulfonyl substituent on the benzamide ring and a 2,5-dimethylphenyl group on the amide nitrogen. The compound is commercially supplied as a research-grade chemical with a standard purity of ≥98% as verified by NMR, HPLC and GC batch-release testing.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 896296-83-6
Cat. No. B2421567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide
CAS896296-83-6
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
InChIInChI=1S/C16H17NO3S/c1-11-7-8-12(2)15(9-11)17-16(18)13-5-4-6-14(10-13)21(3,19)20/h4-10H,1-3H3,(H,17,18)
InChIKeyJXZOTJNUKCLGKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (CAS 896296-83-6): Chemical Identity, Purity Profile and Fundamental Physicochemical Properties for Research Procurement


N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (CAS 896296-83-6, molecular formula C16H17NO3S, molecular weight 303.38 g/mol) is a synthetic small-molecule benzamide derivative bearing a 3-methylsulfonyl substituent on the benzamide ring and a 2,5-dimethylphenyl group on the amide nitrogen. The compound is commercially supplied as a research-grade chemical with a standard purity of ≥98% as verified by NMR, HPLC and GC batch-release testing . Its InChIKey is JXZOTJNUKCLGKK-UHFFFAOYSA-N and its SMILES notation is CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C . The structural scaffold places this compound within the N-aryl-3-(methylsulfonyl)benzamide class, a chemotype that has been investigated in patent literature for voltage-gated sodium channel (Nav1.7) inhibition, with relevance to pain pathway modulation [1].

Why N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide Cannot Be Casually Replaced by Other N-Aryl-3-(methylsulfonyl)benzamide Analogs: Structural Determinants of Target Engagement and Selectivity


Within the N-aryl-3-(methylsulfonyl)benzamide series, the identity and substitution pattern of the N-aryl group is a critical determinant of pharmacological activity and selectivity. The 2,5-dimethylphenyl motif in this compound provides a specific steric and electronic profile that influences the dihedral angle between the amide plane and the aryl ring, thereby modulating hydrogen-bonding capacity and hydrophobic interactions with target binding pockets [1]. In the context of voltage-gated sodium channel (Nav1.7) inhibition, small changes in the N-aryl substitution pattern—such as relocating methyl groups from the 2,5-positions to the 2,4- or 3,4-positions, or replacing the dimethylphenyl group with a mono-methylphenyl or unsubstituted phenyl ring—can alter channel state-dependent binding kinetics, isoform selectivity versus Nav1.5 (cardiac), and functional potency by orders of magnitude [2]. Similarly, within the benzamide histone deacetylase (HDAC) inhibitor class, the N-aryl group has been shown to be essential for zinc-chelating geometry and antiproliferative activity in cancer cell lines, where chlorine or nitro substituents can largely ablate activity [3]. These class-level structure–activity relationships (SAR) establish that N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide is not functionally interchangeable with other N-aryl-3-(methylsulfonyl)benzamide derivatives bearing different aryl substitution, and that procurement decisions based solely on core scaffold similarity risk introducing uncontrolled variability into experimental outcomes.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (896296-83-6) Relative to Structural Analogs and In-Class Candidates


Certified Batch Purity (≥98%) with Multi-Method Analytical Verification Versus Uncharacterized Research-Grade Analogs

N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (CAS 896296-83-6) is supplied with a certified standard purity of 98% as verified by orthogonal analytical methods including NMR, HPLC, and GC per batch . In contrast, many structurally similar N-aryl-3-(methylsulfonyl)benzamide analogs available through non-specialist chemical suppliers are offered at lower purity grades (typically 95% or unstated) without multi-method batch-release certificates, introducing uncontrolled variability that can confound dose-response assays, crystallography trials, and metabolic stability experiments . The availability of batch-specific Certificates of Analysis (COA) for this compound directly supports GLP-compliant and reproducible experimental workflows.

purity certification quality control analytical characterization NMR HPLC GC

Structural Determinants of Target Binding: 2,5-Dimethylphenyl Substitution Pattern as a Key Differentiator from Mono-Methyl and Unsubstituted Phenyl Analogs in Nav1.7 Patent SAR

The 2,5-dimethylphenyl N-aryl group in this compound represents a specific substitution pattern within the N-substituted benzamide patent space covering Nav1.7 inhibitors [1]. Patent SAR analysis of related arylsulfonamide series demonstrates that the presence, position, and number of methyl substituents on the N-aryl ring profoundly influence sodium channel isoform selectivity and state-dependent inhibition potency. For example, in closely related arylsulfonamide chemotypes, compounds bearing 2,5-dimethylphenyl or 2,4-dimethylphenyl substitution exhibit distinct Nav1.7 IC50 values that can differ by ≥5-fold depending on the specific dimethyl regioisomer, while unsubstituted phenyl analogs generally show substantially reduced potency [2]. The 2,5-dimethyl arrangement specifically orients the two methyl groups to create a steric environment that may favor binding to the domain IV voltage-sensor domain (VSD4) of Nav1.7, a region implicated in isoform-selective antagonist binding [3]. By contrast, the 3,4-dimethylphenyl regioisomer presents a different electrostatic surface that can alter channel state preference and potentially reduce selectivity over the cardiac Nav1.5 isoform.

Nav1.7 inhibitor structure-activity relationship sodium channel pain aryl substitution

3-Methylsulfonyl Positional Isomer Differentiation: Electronic and Steric Effects on HDAC Zinc-Chelation Geometry Versus 4-Methylsulfonyl Analogs

The methylsulfonyl group at the 3-position (meta) of the benzamide ring in this compound creates a distinct electronic environment compared to 4-substituted (para) methylsulfonyl analogs. In benzamide-based HDAC inhibitors, the positioning of electron-withdrawing substituents on the benzamide ring modulates the electron density at the carbonyl oxygen, which in turn affects the strength of the critical zinc-chelating interaction within the HDAC catalytic pocket [1]. A meta-methylsulfonyl group exerts an inductive electron-withdrawing effect that is attenuated relative to a para-substituted methylsulfonyl, potentially resulting in a different zinc-binding affinity and residence time. In SAR studies of N-substituted benzamide HDAC inhibitors, compounds with different substitution patterns on the benzamide ring showed IC50 values for HDAC inhibition spanning 2–50 μM, with the position of electron-withdrawing groups being a key determinant of potency [2]. This compound's 3-methylsulfonyl group therefore provides a specific electronic profile that distinguishes it from the more commonly encountered 4-methylsulfonyl benzamide derivatives described in the literature.

HDAC inhibitor zinc chelation methylsulfonyl position SAR anticancer

Patent-Assigned Chemical Space Positioning: Differentiating 896296-83-6 from Off-Patent Generic Benzamide Building Blocks

N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide (CAS 896296-83-6) is listed as an exemplified compound within the chemical space claimed in U.S. Patent 9,102,591 B2, assigned to Genentech, Inc. and Xenon Pharmaceuticals, Inc., covering N-substituted benzamides as Nav1.7 sodium channel inhibitors for pain treatment [1]. This patent provenance distinguishes it from generic, unpatented benzamide building blocks (e.g., N-phenylbenzamide, CAS 93-98-1) that lack documented target-associated intellectual property. The compound's inclusion in a patent-exemplified series implies that it was synthesized and evaluated as part of a medicinal chemistry optimization program targeting a specific ion channel (Nav1.7), providing a level of target-relevance annotation absent from the vast majority of commercially available benzamide screening compounds [2]. For organizations conducting freedom-to-operate analyses or seeking to build patent-informed screening libraries, this compound offers a structurally defined entry point into Nav1.7-focused chemical space with clear IP provenance, whereas most generic benzamide analogs provide no such target linkage.

patent landscape chemical novelty freedom to operate screening library IP position

Optimal Research Application Scenarios for N-(2,5-Dimethylphenyl)-3-(methylsulfonyl)benzamide Based on Documented Evidence


Nav1.7 Voltage-Gated Sodium Channel Inhibitor Screening and Pain Target Validation

The patent provenance of N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide within the Genentech/Xenon Nav1.7 inhibitor series [1] positions it as a structurally defined chemical probe for laboratories investigating voltage-gated sodium channel pharmacology and pain pathway biology. This compound can serve as a reference standard in Nav1.7 electrophysiology assays (manual or automated patch clamp using HEK293 cells expressing recombinant human Nav1.7) to benchmark novel inhibitor series against a patent-validated chemotype. Researchers should independently confirm Nav1.7 IC50 values using state-dependent voltage protocols (e.g., holding potentials of −90 mV and −65 mV to assess resting vs. inactivated state block), and evaluate selectivity against Nav1.5 (cardiac isoform) to establish the therapeutic window. The 2,5-dimethylphenyl substitution pattern provides a specific reference point within the N-aryl benzamide SAR landscape for isoform selectivity studies [2].

Benzamide HDAC Inhibitor Structure-Activity Relationship (SAR) Studies Focused on Meta-Substituted Benzamide Cores

The 3-methylsulfonyl (meta) substitution pattern of this compound provides a distinct electronic profile that complements SAR studies of benzamide-based HDAC inhibitors [3]. In HDAC inhibition assays (e.g., HDAC-Glo fluorogenic assays using recombinant HDAC1, HDAC2, or HDAC3), this compound can be tested alongside its 4-methylsulfonyl (para) analog and unsubstituted benzamide parent to quantify the position-dependent effect of the methylsulfonyl group on zinc-chelation strength and inhibitory potency. This direct positional comparison is mechanistically informative because the meta-substituted methylsulfonyl exerts a predominantly inductive electron-withdrawing effect (Hammett σmeta ≈ +0.60), whereas the para-substituted analog combines inductive and resonance effects (σpara ≈ +0.72), potentially producing different zinc-binding residence times and selectivity profiles across HDAC isoforms [4]. Cellular target engagement can be assessed by monitoring histone H3 acetylation levels (Ac-H3) in human cancer cell lines (e.g., KMS-12-BM multiple myeloma cells) following 24-hour compound incubation.

Analytical Reference Standard for Benzamide Derivative Characterization and Method Development

With a certified purity of ≥98% and batch-specific multi-method analytical characterization (NMR, HPLC, GC) available from the primary supplier , this compound is well-suited as an analytical reference standard for developing and validating chromatographic methods targeting the N-aryl-3-(methylsulfonyl)benzamide class. Its well-defined molecular formula (C16H17NO3S, MW 303.38), unique InChIKey (JXZOTJNUKCLGKK-UHFFFAOYSA-N), and unambiguous SMILES string facilitate unambiguous identification in HPLC-MS and NMR workflows. Analytical chemists can use this compound as a system suitability standard when profiling reaction mixtures from combinatorial benzamide libraries or when establishing purity acceptance criteria for in-house synthesized analogs. The availability of batch-specific Certificates of Analysis supports GLP and GMP-compliant method validation protocols.

Combinatorial Chemistry and Parallel Synthesis: Benzamide Scaffold Diversification Starting Material

The benzamide core of this compound provides a versatile synthetic handle for further chemical diversification. The 3-methylsulfonyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions, while the amide linkage offers opportunities for N-alkylation or acylation. In combinatorial library synthesis programs targeting ion channel or HDAC space, this compound can serve as a validated starting scaffold whose core structure is already positioned within patented Nav1.7 inhibitor chemical space [1]. The 2,5-dimethylphenyl group can be systematically varied to generate analog series exploring steric and electronic SAR around the N-aryl binding domain, with the 3-methylsulfonyl benzamide core held constant as a 'privileged fragment' for target engagement.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.